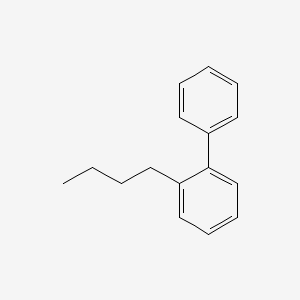
2-Butylbiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butylbiphenyl is an organic compound consisting of a biphenyl structure with a butyl group attached to one of the benzene rings. This compound is part of the biphenyl family, which is known for its stability and versatility in various chemical reactions. The presence of the butyl group can influence the compound’s physical and chemical properties, making it useful in different applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Butylbiphenyl can be synthesized through various methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of a butylboronic acid with a halogenated biphenyl derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a palladium catalyst like Pd(PPh₃)₄.
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods such as the Friedel-Crafts alkylation due to its simplicity and high yield. The reaction conditions are optimized to ensure minimal by-products and efficient separation of the desired compound.
化学反応の分析
Types of Reactions
2-Butylbiphenyl undergoes various chemical reactions, including:
Oxidation: The butyl group can be oxidized to form butyl alcohol or butyric acid derivatives.
Reduction: The biphenyl rings can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Butyl alcohol, butyric acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated biphenyls, nitro-biphenyls.
科学的研究の応用
2-Butylbiphenyl has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of polymers, liquid crystals, and other advanced materials.
作用機序
The mechanism of action of 2-Butylbiphenyl depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, influencing their function. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their activity. The butyl group can also modulate the compound’s hydrophobicity, influencing its interaction with lipid membranes.
類似化合物との比較
2-Butylbiphenyl can be compared with other biphenyl derivatives such as:
2-Methylbiphenyl: Similar structure but with a methyl group instead of a butyl group. It has different physical properties and reactivity.
4-Butylbiphenyl: The butyl group is attached to the fourth position on the biphenyl ring, leading to different steric and electronic effects.
2,2’-Dibutylbiphenyl: Contains two butyl groups, one on each benzene ring, resulting in increased hydrophobicity and different reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its physical properties and reactivity, making it suitable for particular applications in research and industry.
特性
CAS番号 |
54532-97-7 |
|---|---|
分子式 |
C16H18 |
分子量 |
210.31 g/mol |
IUPAC名 |
1-butyl-2-phenylbenzene |
InChI |
InChI=1S/C16H18/c1-2-3-9-14-12-7-8-13-16(14)15-10-5-4-6-11-15/h4-8,10-13H,2-3,9H2,1H3 |
InChIキー |
RMSGQZDGSZOJMU-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=CC=C1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)

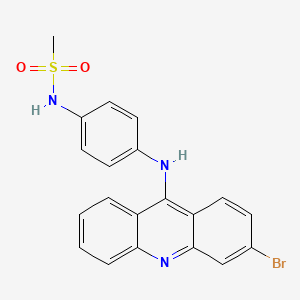

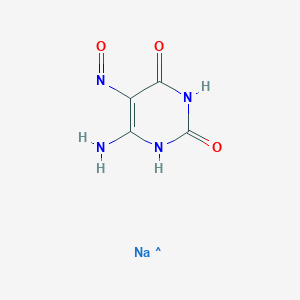

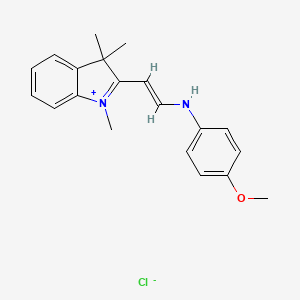
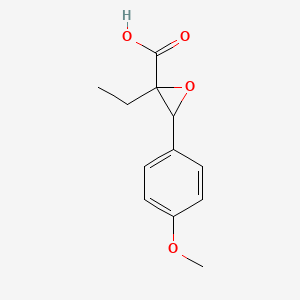
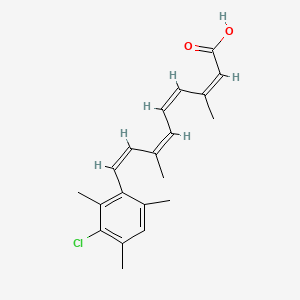
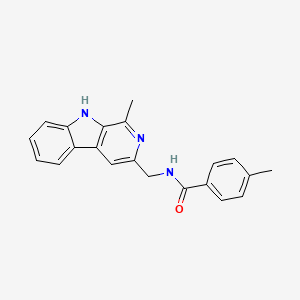
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13949311.png)

![Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]-](/img/structure/B13949323.png)

